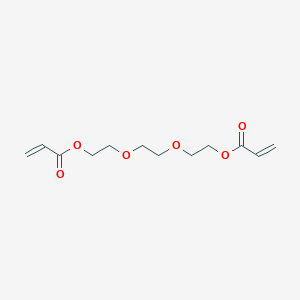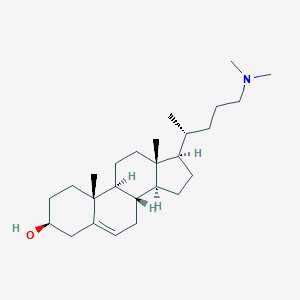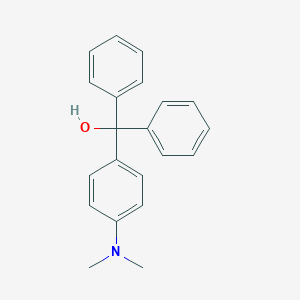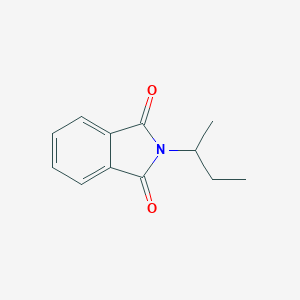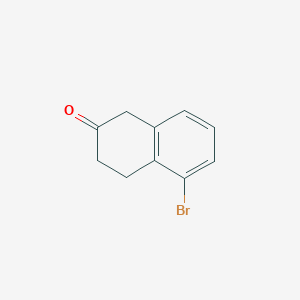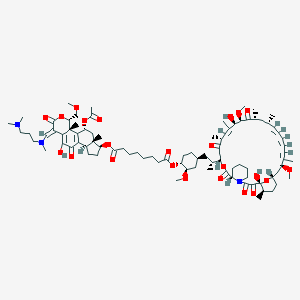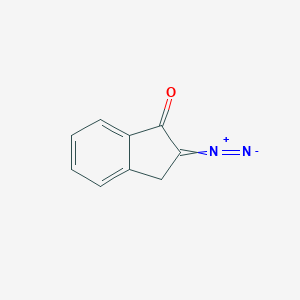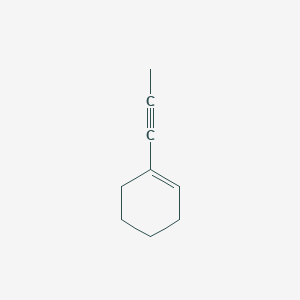
Cyclohexene, 1-(1-propynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene, 1-(1-propynyl)- is a chemical compound that belongs to the family of alkynes. It is a colorless liquid with a molecular formula of C9H12 and a molecular weight of 120.19 g/mol. This compound has attracted significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of Cyclohexene, 1-(1-propynyl)- is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. In addition, Cyclohexene, 1-(1-propynyl)- has been found to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Cyclohexene, 1-(1-propynyl)- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. In addition, animal studies have shown that Cyclohexene, 1-(1-propynyl)- can reduce tumor growth and improve survival rates in mice with cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Cyclohexene, 1-(1-propynyl)- in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a reliable starting material for the synthesis of other compounds. However, one of the limitations of using Cyclohexene, 1-(1-propynyl)- is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.
Direcciones Futuras
There are many potential future directions for the study of Cyclohexene, 1-(1-propynyl)-. One possible direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and pain. Another direction is to explore its use as a monomer for the synthesis of polymers with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of Cyclohexene, 1-(1-propynyl)- and its potential side effects.
Métodos De Síntesis
The synthesis of Cyclohexene, 1-(1-propynyl)- can be achieved through various methods, including catalytic hydrogenation of 1-(1-propynyl)cyclohexene, palladium-catalyzed coupling of 1-bromo-1-propyne with cyclohexene, and copper-catalyzed coupling of 1-iodo-1-propyne with cyclohexene. Among these methods, the palladium-catalyzed coupling of 1-bromo-1-propyne with cyclohexene is the most commonly used method due to its high yield and low cost.
Aplicaciones Científicas De Investigación
Cyclohexene, 1-(1-propynyl)- has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. In addition, it has been used as a starting material for the synthesis of other biologically active compounds. In the field of materials science, Cyclohexene, 1-(1-propynyl)- has been used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and high glass transition temperature.
Propiedades
Número CAS |
1655-05-6 |
|---|---|
Nombre del producto |
Cyclohexene, 1-(1-propynyl)- |
Fórmula molecular |
C9H12 |
Peso molecular |
120.19 g/mol |
Nombre IUPAC |
1-prop-1-ynylcyclohexene |
InChI |
InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h7H,3-5,8H2,1H3 |
Clave InChI |
OLAMMXKLCDFHMR-UHFFFAOYSA-N |
SMILES |
CC#CC1=CCCCC1 |
SMILES canónico |
CC#CC1=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



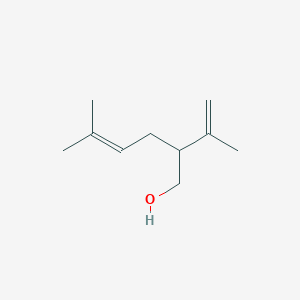
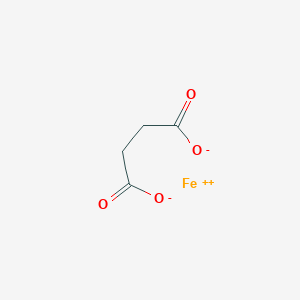
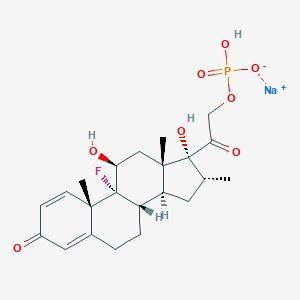
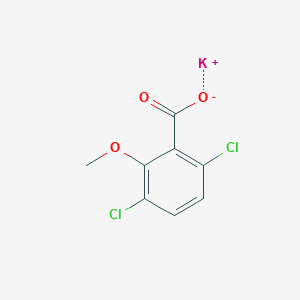
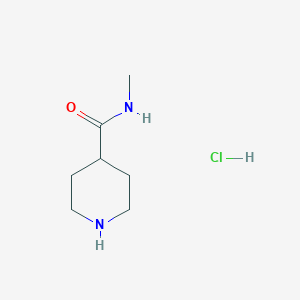
![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)
